molecular formula C6H10O2 B1330429 3-(Allyloxy)oxetane CAS No. 6777-00-0

3-(Allyloxy)oxetane

Cat. No. B1330429
CAS RN: 6777-00-0
M. Wt: 114.14 g/mol
InChI Key: NONFBYUIHZQHQT-UHFFFAOYSA-N
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Description

3-(Allyloxy)oxetane is a compound that falls within the class of oxetanes, which are four-membered cyclic ethers. Oxetanes have been recognized for their utility in medicinal chemistry as polar, low molecular weight motifs that can serve as bioisosteres, replacing other functional groups to improve the chemical properties of drug molecules . The 3-allyloxy substitution on the oxetane ring can be particularly interesting for synthetic and medicinal chemistry due to the presence of the allyl group, which offers a handle for further chemical transformations .

Synthesis Analysis

The synthesis of oxetane derivatives, including those with allyloxy groups, can be achieved through various methods. One approach for synthesizing oxetan-3-ones, which are closely related to 3-(allyloxy)oxetane, involves the use of propargylic alcohols as substrates in a gold-catalyzed reaction . This method supports the formation of the strained oxetane ring and is notable for its simplicity and practicality. Another method reported the synthesis of 3-allyloxymethyl-3-ethyloxetane, which is a derivative of 3-(allyloxy)oxetane, through the polymerization of the monomer with BF3 × Et2O . These synthetic routes highlight the versatility of oxetane chemistry and the potential for creating a variety of substituted oxetanes, including those with allyloxy groups.

Molecular Structure Analysis

The molecular structure of oxetanes, including 3-(allyloxy)oxetane, is characterized by the four-membered ring which imparts a degree of ring strain. This strain can influence the reactivity of the molecule, making it a useful intermediate in various chemical reactions . The presence of the allyloxy group in 3-(allyloxy)oxetane provides an additional site for chemical modification, which can be exploited in synthetic chemistry to produce complex molecules with desired properties.

Chemical Reactions Analysis

Oxetanes, including those with allyloxy substituents, can participate in a range of chemical reactions. For instance, the allyloxy group can undergo reactions such as the Paternò-Büchi reaction, which involves the formation of oxetanes by irradiating mixtures of aromatic aldehydes and silyl enol ethers . Additionally, the allyloxy group can be modified post-polymerization through reactions like thiol-ene chemistry, demonstrating the functional versatility of the allyloxy substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetanes are influenced by their cyclic structure and substituents. Oxetanes are known to be polar and to have low molecular weights, which can be advantageous in drug discovery for improving solubility and metabolic stability . The 3,3-disubstitution pattern on oxetanes, which includes 3-(allyloxy)oxetane, can modulate the metabolic and physicochemical properties of the molecules they are incorporated into . The allyloxy group in particular adds to the lipophilicity and reactivity of the oxetane, making it a valuable building block in the synthesis of complex molecules .

Scientific Research Applications

Synthesis and Chemical Transformations

3-(Allyloxy)oxetane plays a significant role in various synthetic and chemical transformation processes. Brennan, Guo, and Paquette (2005) described a method for converting oxirane to oxetane, highlighting the acid-catalyzed ring opening of 3 to allyl alcohol. This method underlines the relevance of 3-(Allyloxy)oxetane in the formation of complex taxane structures, essential in numerous chemical syntheses (Brennan, Guo, & Paquette, 2005).

Similarly, Hamzik and Brubaker (2010) described the utility of the oxetane ring in drug discovery, especially as a bioisostere for geminal dimethyl and carbonyl groups. Their work offers a straightforward approach to accessing structurally diverse 3-aminooxetanes, further underscoring the versatility of 3-(Allyloxy)oxetane in chemical synthesis (Hamzik & Brubaker, 2010).

Drug Discovery and Bioisosteres

In drug discovery,3-(Allyloxy)oxetane and related oxetane derivatives demonstrate significant value as bioisosteres. For instance, Wuitschik et al. (2010) explored the impact of substituting common functionalities like gem-dimethyl or carbonyl groups with an oxetane. They found that such substitutions can significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, which are crucial in drug design and discovery (Wuitschik et al., 2010).

Moreover, Lassalas et al. (2017) investigated oxetan-3-ol, a derivative of 3-(Allyloxy)oxetane, as a potential surrogate for the carboxylic acid functional group. Their research suggests that oxetan-3-ol and related structures could serve as isosteric replacements for carboxylic acid, offering new possibilities in drug development (Lassalas et al., 2017).

Future Directions

Oxetanes, including 3-(Allyloxy)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . The future directions of 3-(Allyloxy)oxetane research could involve further exploration of its potential applications in drug discovery and synthesis .

properties

IUPAC Name

3-prop-2-enoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-8-6-4-7-5-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFBYUIHZQHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218041
Record name 3-(Allyloxy)oxetane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxy)oxetane

CAS RN

6777-00-0
Record name 3-Allyloxyoxetane
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Record name 3-(Allyloxy)oxetane
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Record name 3-(Allyloxy)oxetane
Source EPA DSSTox
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Record name 3-(allyloxy)oxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Baum, PT Berkowitz, V Grakauskas… - The Journal Of …, 1983 - ACS Publications
A facile synthesis of 3-hydroxyoxetane is described and is based on the addition of acetic acid toepichlorohydrin, protection of the resulting primary alcohol as an acetal, basic acetate …
Number of citations: 51 pubs.acs.org
E Falk, B Morandi - 2020 - scholar.archive.org
Unprotected, primary 2-azidoamines are versatile precursors to vicinal diamines, which are among the most common motifs in biologically active compounds. Herein, we report their …
Number of citations: 0 scholar.archive.org

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